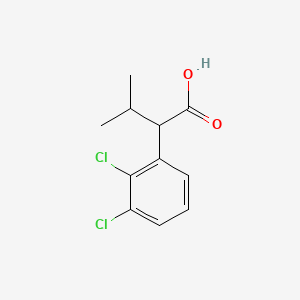2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid
CAS No.:
Cat. No.: VC13404725
Molecular Formula: C11H12Cl2O2
Molecular Weight: 247.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12Cl2O2 |
|---|---|
| Molecular Weight | 247.11 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) |
| Standard InChI Key | BHPGYMJYPXZCJF-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
| Canonical SMILES | CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Stereochemical Considerations
The α-carbon’s substitution creates a chiral center, yielding two enantiomers:
-
(R)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid
-
(S)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid
Racemic mixtures are likely in standard synthetic routes unless enantioselective methods are employed .
Synthetic Methodologies
Chlorination of Benzeneacetic Acid Precursors
A patent detailing the synthesis of α,α-dimethylphenylacetic acid provides a template for adapting Friedel-Crafts alkylation to introduce the isopropyl group:
Proposed Reaction Pathway:
-
Chlorination of Isobutyric Acid:
-
Alkylation of Benzene:
Adaptation for Target Compound:
-
Replace isobutyric acid with 2,3-dichlorobenzeneacetic acid to introduce chlorine substituents prior to alkylation.
-
Use isopropyl chloride instead of α-chloroisobutyric acid for isopropyl group incorporation.
Physicochemical Properties
Predicted Properties
Comparative data from structurally similar compounds allows estimation of key properties:
Spectroscopic Signatures
-
IR Spectroscopy:
-
NMR (¹H):
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chlorinated benzeneacetic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). For example:
-
The isopropyl group in this compound may enhance lipophilicity for improved membrane permeability.
Agrochemical Synthesis
α-Substituted aromatic acids are used in herbicide synthesis:
-
2,4-D (2,4-dichlorophenoxyacetic acid) analogs exploit chlorine substitution for plant growth regulation .
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic asymmetric alkylation for pharmaceutical applications.
-
Environmental Fate Studies: Biodegradation pathways under aerobic/anaerobic conditions.
-
Structure-Activity Relationships: Correlating α-substituents with NSAID efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume